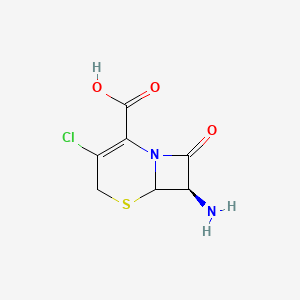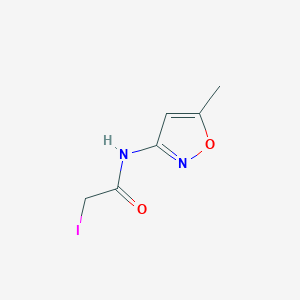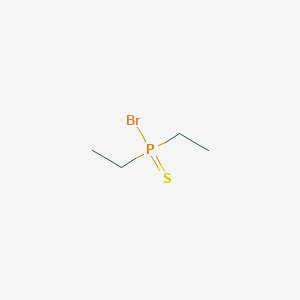
7-Amino-3-chlorocephalosporanic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-chlorocephalosporanic acid is a derivative of cephalosporin C, a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. This compound serves as a crucial intermediate in the synthesis of second-generation cephalosporins, such as cefaclor . Cephalosporins are widely used for treating bacterial infections due to their broad-spectrum activity and low toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Amino-3-chlorocephalosporanic acid is typically synthesized from cephalosporin C through chemical or enzymatic processes . The chemical deacylation of cephalosporin C involves the use of reagents like sodium hydroxide and organic solvents under controlled conditions . Enzymatic methods employ cephalosporin acylases to convert cephalosporin C to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using Acremonium chrysogenum . The fermentation broth is then subjected to downstream processing, including extraction and purification, to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3-chlorocephalosporanic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives with modified pharmacological properties .
Aplicaciones Científicas De Investigación
7-Amino-3-chlorocephalosporanic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various cephalosporin antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and cell walls.
Medicine: It serves as a precursor for developing antibiotics with improved efficacy and reduced resistance.
Industry: The compound is utilized in the large-scale production of cephalosporin antibiotics.
Mecanismo De Acción
7-Amino-3-chlorocephalosporanic acid exerts its effects by inhibiting bacterial cell wall synthesis . It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
7-Aminocephalosporanic Acid: A closely related compound used in the synthesis of various cephalosporins.
7-Aminodeacetoxycephalosporanic Acid: Another derivative used in the production of cephalosporin antibiotics.
Uniqueness
7-Amino-3-chlorocephalosporanic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties to the cephalosporins synthesized from it . This uniqueness allows for the development of antibiotics with tailored activity spectra and resistance profiles .
Propiedades
Fórmula molecular |
C7H7ClN2O3S |
|---|---|
Peso molecular |
234.66 g/mol |
Nombre IUPAC |
(7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6?/m1/s1 |
Clave InChI |
OQSAFIZCBAZPMY-HODUVHNASA-N |
SMILES isomérico |
C1C(=C(N2C(S1)[C@@H](C2=O)N)C(=O)O)Cl |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)





![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)



